molecular formula C7H16ClNO B1375832 (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hcl CAS No. 1363408-33-6

(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hcl

Cat. No.: B1375832
CAS No.: 1363408-33-6
M. Wt: 165.66 g/mol
InChI Key: NWYNNJVNNJMDQO-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride is a chiral compound with a cyclopropyl group attached to a central carbon atom, which also bears an amino group and a hydroxyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride typically involves the following steps:

    Cyclopropanation: The starting material, such as an alkene, undergoes cyclopropanation to introduce the cyclopropyl group.

    Amination: The cyclopropyl intermediate is then subjected to amination reactions to introduce the amino group.

    Hydroxylation: The final step involves hydroxylation to introduce the hydroxyl group at the desired position.

Industrial Production Methods

In industrial settings, the production of (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride may involve:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

    Enzymatic Resolution: Employing enzymes to achieve the desired chirality.

    Purification: Techniques such as crystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield primary or secondary amines.

Scientific Research Applications

(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride: The enantiomer of the compound with different chiral properties.

    Cyclopropylamine: A simpler compound with a cyclopropyl group and an amino group.

    2-Methylpropan-2-OL: A compound with a similar hydroxyl group but lacking the cyclopropyl and amino groups.

Uniqueness

(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S)-1-amino-1-cyclopropyl-2-methylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,9)6(8)5-3-4-5;/h5-6,9H,3-4,8H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYNNJVNNJMDQO-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1CC1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C1CC1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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